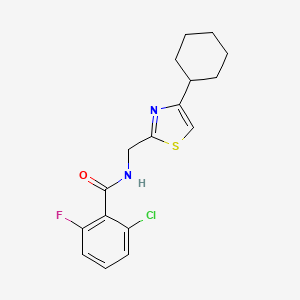

2-chloro-N-((4-cyclohexylthiazol-2-yl)methyl)-6-fluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of benzamide, which is a class of compounds containing a benzoyl group connected to an amide group . Benzamides and their derivatives have been studied for their antimicrobial and antiproliferative properties .

Synthesis Analysis

While specific synthesis methods for your compound were not found, similar compounds such as N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been synthesized and studied . The molecular structures of these synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Scientific Research Applications

Antimicrobial Activity

Thiazoles have been investigated for their antimicrobial properties. While specific studies on this compound are limited, the thiazole scaffold has been associated with antibacterial and antifungal effects. Researchers have synthesized various thiazole derivatives to explore their potential as antimicrobial agents .

Antitumor and Cytotoxic Activity

Thiazoles exhibit antitumor and cytotoxic effects. For instance, a study synthesized [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides and evaluated their cytotoxicity on human tumor cell lines. Some derivatives demonstrated potent effects against prostate cancer cells .

Antioxidant Properties

Thiazole derivatives have shown in vitro antioxidant activity. Although specific data for this compound are scarce, it’s worth exploring its potential as an antioxidant. Researchers have synthesized N2-[2-chloro-4(3,4,5-trimethoxyphenyl)azetidin-1-yl)]-N4-(substituted aryl)-1,3-thioazol-2,4-diamine compounds, some of which exhibited strong antioxidant properties .

Antiretroviral Potential

While not directly studied for this compound, thiazoles are part of antiretroviral drugs. Ritonavir, used in HIV treatment, contains a thiazole ring. Investigating similar derivatives may reveal potential antiretroviral effects .

Apoptosis Induction

Thiazoles can induce apoptosis (programmed cell death). Further research is needed to explore whether this compound has similar effects. Apoptosis plays a crucial role in cancer therapy and other diseases .

Neuroprotective Properties

Although not specifically studied for this compound, thiazoles have been investigated for neuroprotective effects. Their ability to protect neurons from damage or degeneration warrants exploration .

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

For instance, some thiazole derivatives can inhibit the growth of bacteria or fungi, while others can reduce inflammation or pain .

Biochemical Pathways

Thiazole derivatives have been found to impact a wide range of biochemical pathways, depending on their specific biological activity .

Pharmacokinetics

Thiazole derivatives, in general, have diverse pharmacokinetic properties, which can be influenced by factors such as the specific structure of the compound and the route of administration .

Result of Action

Thiazole derivatives have been associated with a variety of effects at the molecular and cellular level, depending on their specific biological activity .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action of thiazole derivatives .

properties

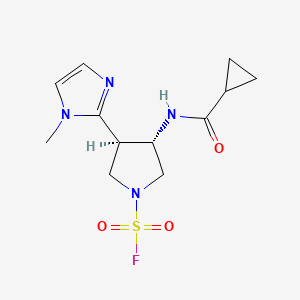

IUPAC Name |

2-chloro-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-6-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClFN2OS/c18-12-7-4-8-13(19)16(12)17(22)20-9-15-21-14(10-23-15)11-5-2-1-3-6-11/h4,7-8,10-11H,1-3,5-6,9H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFIXZRAFLNHYKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CSC(=N2)CNC(=O)C3=C(C=CC=C3Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClFN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-((4-cyclohexylthiazol-2-yl)methyl)-6-fluorobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(2-Morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-pyrrolidin-1-ylethane-1,2-dione](/img/structure/B2844332.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)acetamide](/img/structure/B2844334.png)

![1-(2-Fluorophenyl)-7,7-dimethyl-N-[3-[methyl(prop-2-ynyl)amino]propyl]-6,8-dihydro-4H-pyrazolo[4,3-c]azepine-5-carboxamide](/img/structure/B2844339.png)

![1-(2,2,6,6-Tetramethyl-4-{[(phenylsulfonyl)oxy]imino}piperidino)-1-ethanone](/img/structure/B2844342.png)

![2-((6-(4-chlorobenzyl)-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2844349.png)

![4-fluoro-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-methylbenzenesulfonamide](/img/structure/B2844350.png)

![2,5-dichloro-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2844352.png)